molecular formula C91H148N26O32S B1141221 DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) CAS No. 104360-70-5

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Cat. No.: B1141221
CAS No.: 104360-70-5
M. Wt: 2150.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature of Diazepam Binding Inhibitor

The discovery of Diazepam Binding Inhibitor emerged from the systematic search for endogenous ligands of benzodiazepine receptors during the early 1980s. This pursuit was conceptually analogous to the earlier successful identification of endorphins as endogenous opioid receptor ligands. The initial breakthrough occurred in 1983 when Costa and colleagues successfully isolated a small polypeptide from rat brain based on its remarkable ability to displace diazepam from specific recognition sites on crude synaptic membranes. This 9-kilodalton polypeptide was originally termed Diazepam Binding Inhibitor due to its capacity to inhibit the binding of radioactive diazepam to both brain synaptic membranes and mitochondrial benzodiazepine receptors.

The nomenclature of this protein reflects its dual identity discovered through independent research pathways. Concurrently with the neurobiological investigations, hepatic metabolism studies identified an identical polypeptide that induced termination of fatty acid synthesis, leading to its designation as Acyl-Coenzyme A Binding Protein. This dual nomenclature persisted throughout subsequent decades, with neurobiological studies referring to the protein as Diazepam Binding Inhibitor while metabolic research employed the term Acyl-Coenzyme A Binding Protein. The recognition that these were identical proteins came later, establishing the integrated understanding of this multifunctional polypeptide.

The historical context of Diazepam Binding Inhibitor discovery coincided with the broader conceptual framework of endozepines, a term coined to describe endogenous compounds capable of exerting benzodiazepine-like effects. Early radioligand-binding assays demonstrated that brain extracts contained factors capable of displacing benzodiazepines from their specific recognition sites, providing the biochemical foundation for identifying these endogenous modulators. The successful purification of Diazepam Binding Inhibitor to homogeneity represented a landmark achievement in this field, providing the first concrete evidence for the existence of endogenous benzodiazepine receptor ligands.

Structural Overview of Diazepam Binding Inhibitor and Its Proteolytic Processing Pathways

The structural characteristics of human Diazepam Binding Inhibitor reveal a compact, highly conserved polypeptide with specific domains responsible for its diverse biological functions. The complete human sequence consists of 104 amino acids with the following composition: MWGDLWLLPPASANPGTGTEAEFEKAAEEVHRHLKTKPSDEEMLFIYGHYKQATVGDINTERPGMLDFTGKAKWDAWNELKGTSKEDAMKAYINKVEELKKYGI. This sequence demonstrates remarkable evolutionary conservation, with the most highly conserved domain consisting of seven contiguous residues that constitute the hydrophobic binding site for medium- and long-chain acyl-Coenzyme A esters.

The proteolytic processing of Diazepam Binding Inhibitor generates multiple biologically active fragments through specific enzymatic cleavage pathways. Tryptic digestion represents the primary mechanism for generating these fragments, producing two major processing products with distinct biological activities. The octadecaneuropeptide, corresponding to amino acids 33-50 of the parent molecule, emerges as one of the most extensively studied fragments. This 18-amino acid peptide demonstrates enhanced potency compared to the parent compound in displacing specifically bound beta-carboline derivatives and exhibits pronounced proconflict actions in behavioral assays.

The triakontatetraneuropeptide represents another significant processing product, encompassing amino acids 17-50 of the Diazepam Binding Inhibitor sequence. This 34-amino acid fragment demonstrates specific structural characteristics, including hydrophobic portions and marked tendencies toward alpha-helical conformation. Secondary structure analysis reveals that fragments containing the carboxy-terminal region, particularly those retaining the essential lysine residue, maintain biological activity, while amidation of this terminal lysine abolishes pharmacological function.

Fragment Amino Acid Range Length Primary Biological Activity Structural Features
Octadecaneuropeptide 33-50 18 residues Benzodiazepine receptor displacement Enhanced potency over parent compound
Triakontatetraneuropeptide 17-50 34 residues Mitochondrial receptor interaction Alpha-helical tendency
Diazepam Binding Inhibitor 39-75 39-75 37 residues Steroidogenesis stimulation High-affinity mitochondrial binding

The proteolytic processing specificity demonstrates that trypsin-sensitive sites within the Diazepam Binding Inhibitor sequence determine fragment generation patterns. The carboxy-terminal octapeptide (amino acids 11-18 of octadecaneuropeptide) represents the minimal biologically active sequence capable of mimicking the calcium mobilization and cyclic adenosine monophosphate elevation effects observed with the parent peptide. This finding establishes that biological activity concentrates within specific sequence domains rather than requiring the complete polypeptide structure.

Biological Significance of Diazepam Binding Inhibitor-Derived Fragments in Human Physiology

The biological significance of Diazepam Binding Inhibitor-derived fragments extends across multiple physiological systems, demonstrating their role as multifunctional regulators of cellular processes. These fragments exhibit distinct tissue distribution patterns that correlate with their specialized functions, with particularly high expression levels documented in brain regions associated with gamma-aminobutyric acid neurotransmission. In situ hybridization studies reveal heterogeneous distribution within the central nervous system, with particularly elevated concentrations in the area postrema, cerebellar cortex, and ependyma of the third ventricle.

The neurotransmitter modulatory functions of these fragments operate through multiple receptor systems, establishing their role as endogenous regulators of inhibitory transmission. Electrophysiological investigations demonstrate that Diazepam Binding Inhibitor fragments can function as both positive and negative allosteric modulators of gamma-aminobutyric acid type A receptors, depending on specific subunit compositions. The octadecaneuropeptide exhibits particular efficacy in modulating receptors containing alpha-1 and gamma-2 subunits, generating measurable inward currents that range from 10% to 50% of gamma-aminobutyric acid response amplitudes.

The metabolic regulatory functions of these fragments demonstrate their critical role in cellular energy homeostasis and lipid metabolism. Diazepam Binding Inhibitor fragments exhibit high-affinity binding to acyl-Coenzyme A esters, with dissociation constants in the 1-10 nanomolar range. This binding capacity enables their function as intracellular transporters and pool formers for long-chain fatty acids, facilitating cellular uptake and metabolic processing. The colocalization of Diazepam Binding Inhibitor with fatty acid binding proteins throughout the gastrointestinal tract supports their integrated role in lipid absorption and metabolism.

Physiological System Fragment Activity Receptor Target Functional Outcome
Central Nervous System Gamma-aminobutyric acid modulation Type A receptors Neurotransmission regulation
Peripheral Nervous System Mechanosensation gating Satellite glial cells Nociception modulation
Metabolic System Acyl-Coenzyme A binding Cytosolic transport Lipid metabolism regulation
Endocrine System Steroidogenesis stimulation Mitochondrial receptors Hormone synthesis

The cytoprotective properties of Diazepam Binding Inhibitor fragments represent an emerging area of physiological significance, particularly regarding cellular responses to oxidative stress. The octadecaneuropeptide demonstrates potent neuroprotective effects against apoptotic cell death induced by various neurotoxic agents, operating through multiple mechanistic pathways. These protective effects include inhibition of proapoptotic protein expression, prevention of mitochondrial membrane potential disruption, and stimulation of antioxidative defense systems. Clinical observations indicate that fragment concentrations increase in plasma and cerebrospinal fluid of patients with pathological conditions involving oxidative stress, suggesting their role as endogenous protective factors.

The regulatory influence of these fragments on cellular proliferation establishes their significance in tissue maintenance and repair processes. The triakontatetraneuropeptide stimulates thymidine incorporation in cultured astrocytes through peripheral-type benzodiazepine receptor activation, demonstrating dose-dependent effects with optimal activity at picomolar to nanomolar concentrations. This proliferative stimulation operates through specific receptor-mediated mechanisms, as evidenced by complete inhibition with selective receptor antagonists. The biological significance of this proliferation-regulating activity extends to neuronal progenitor stem cells, where octadecaneuropeptide promotes proliferation within the subventricular zone of adult brain tissue.

Human clinical investigations have revealed altered concentrations of Diazepam Binding Inhibitor fragments in various pathological conditions, establishing their potential as biomarkers for neuropsychiatric disorders. Cerebrospinal fluid concentrations demonstrate significant elevation in patients with major depression compared to age-matched controls, while remaining unchanged in schizophrenia and Alzheimer's disease patients. These findings suggest specific involvement in depressive pathophysiology, potentially reflecting functional alterations in gamma-aminobutyric acid neurotransmission associated with mood disorders. The correlation between fragment concentrations and body mass index in psychiatric patients indicates additional metabolic regulatory functions that may influence systemic energy homeostasis.

Properties

CAS No.

104360-70-5

Molecular Formula

C91H148N26O32S

Molecular Weight

2150.37

Origin of Product

United States

Preparation Methods

Recombinant DNA Technology for DBI Fragment Production

Recombinant expression systems have become a cornerstone for producing DBI fragments with high purity and scalability. The human DBI gene, located on chromosome 2q12–21 , is cloned into plasmid vectors and expressed in bacterial or eukaryotic host systems. For instance, Escherichia coli BL21(DE3) cells are frequently used due to their high yield and compatibility with affinity tagging systems . The recombinant DBI protein is purified via immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) to isolate fragments of desired molecular weights.

A critical advancement involves the use of site-specific proteases (e.g., thrombin or TEV protease) to cleave affinity tags while preserving the native DBI sequence. For example, recombinant ACBP/DBI protein (RecACBP/DBI) produced in this manner retains biological activity, as evidenced by its ability to modulate food intake in murine models when administered intravenously . Table 1 summarizes key parameters for recombinant DBI fragment preparation.

Table 1: Recombinant Production of DBI Fragments

ParameterSpecificationReference
Host systemE. coli BL21(DE3)
Affinity tagHis<sub>6</sub>
Cleavage proteaseThrombin
Final purity>95% (SEC analysis)
Yield15–20 mg/L culture

Enzymatic Cleavage and Tryptic Digestion

Native DBI fragments are obtained through controlled enzymatic digestion of the full-length protein. Trypsin, a serine protease, preferentially cleaves peptide bonds at lysine and arginine residues, generating fragments such as the octadecaneuropeptide (ODN, DBI<sub>33–50</sub>) . The process involves incubating purified DBI with trypsin (1:10 molar ratio) in ammonium bicarbonate buffer (pH 8.3) at 30°C for 24 hours . The digest is then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) using a μBondapak C<sub>18</sub> column and a gradient of acetonitrile in 0.1% trifluoroacetic acid .

Mass spectrometry (MS) and Edman degradation are employed to verify fragment sequences. For instance, ODN (m/z 2,160) exhibits proconflict activity in behavioral assays, confirming its functional integrity . Table 2 outlines the enzymatic digestion workflow.

Table 2: Enzymatic Generation of DBI Fragments

StepConditionReference
EnzymeTrypsin-TPCK
Substrate ratio1:10 (enzyme:DBI)
Incubation24 h at 30°C
HPLC columnμBondapak C<sub>18</sub>
DetectionAbsorbance at 210 nm

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis enables the production of specific DBI fragments, such as DBI<sub>37–80</sub> and DBI<sub>37–70</sub>, which are used to study receptor binding kinetics . SPPS follows the Fmoc (fluorenylmethyloxycarbonyl) strategy on Rink amide resin, with coupling mediated by HBTU/HOBt activators. After chain assembly, the peptide is cleaved using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) . Crude peptides are purified via RP-HPLC, and identity is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS.

Notably, synthetic DBI fragments exhibit nanomolar binding affinities for peripheral benzodiazepine receptors (PBRs), with DBI<sub>37–70</sub> showing a K<sub>i</sub> of 3–5 μM in lymphocyte assays .

Computational Fragmentation and Library Design

Table 3: Computational Fragmentation Parameters

ParameterValueReference
AlgorithmBRICS
Minimum fragment size4 non-hydrogen atoms
Linker bondsNon-functional, non-ring single bonds
Filter criteriaSynthetic accessibility score (SAscore)

Analytical and Characterization Techniques

Post-synthesis validation is critical to ensure fragment integrity. Circular dichroism (CD) spectroscopy reveals that DBI fragments adopt α-helical conformations in lipid-rich environments, consistent with their role in acyl-CoA binding . Nuclear magnetic resonance (NMR) spectroscopy further resolves tertiary structures, with <sup>1</sup>H-<sup>15</sup>N heteronuclear single quantum coherence (HSQC) spectra confirming interactions with GABA<sub>A</sub> receptor subunits .

Quantitative binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]PK 11195) demonstrate that synthetic DBI fragments displace benzodiazepines with IC<sub>50</sub> values in the micromolar range .

Chemical Reactions Analysis

Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .

Scientific Research Applications

Physiological Roles of Diazepam Binding Inhibitor

1. Modulation of GABAergic Transmission:
DBI acts as a negative allosteric modulator of GABA type A receptors (GABA ARs), which are crucial for inhibitory neurotransmission in the brain. Studies have shown that DBI can enhance or attenuate GABAergic transmission depending on the brain region involved .

2. Interaction with Other Neurotransmitters:
DBI has been implicated in various neuropsychiatric disorders. For instance, elevated levels of DBI in cerebrospinal fluid have been associated with major depression, suggesting a potential link between DBI concentration and mood disorders .

3. Role in Metabolic Processes:
DBI is also involved in metabolic regulation, particularly in lipid metabolism. Its neutralization has been shown to induce anorexigenic effects and influence food intake and energy expenditure .

Neuropsychiatric Disorders

Research indicates that alterations in DBI levels may correlate with psychiatric conditions such as depression and schizophrenia. For example:

  • Depression: Increased DBI levels have been observed in patients with major depressive disorder, implying a possible dysfunction in GABAergic transmission .
  • Schizophrenia: While no significant differences were found in DBI levels among schizophrenia patients compared to controls, understanding its role remains critical for future studies .

Obesity and Eating Disorders

DBI's role in appetite regulation has garnered attention:

  • Anorexia Nervosa: Lower levels of DBI have been reported in individuals with anorexia nervosa, suggesting its involvement in appetite suppression .
  • Obesity: Conversely, elevated plasma levels of DBI have been linked to obesity, indicating a complex relationship between DBI and body weight regulation .

Pharmacological Studies

DBI's interaction with benzodiazepines has led to investigations into its potential as a therapeutic target:

  • Benzodiazepine Antagonism: DBI can displace diazepam from its binding sites, which highlights its potential role in modulating the effects of benzodiazepines used for treating anxiety and insomnia .

Case Study 1: Depression and DBI Levels

A study measuring cerebrospinal fluid concentrations of DBI found significantly higher levels in patients diagnosed with major depression compared to healthy controls. This suggests that DBI may serve as a biomarker for depression severity and treatment response .

Case Study 2: Genetic Knockout Models

Research utilizing genetic knockout mice for DBI demonstrated altered synaptic inhibition within the hippocampus, leading to increased excitatory activity. This underscores the importance of DBI in maintaining GABAergic balance and its potential implications for treating epilepsy and anxiety disorders .

Case Study 3: Metabolic Regulation

In experiments involving mice subjected to high-fat diets, neutralization of DBI resulted in reduced food intake and increased fat oxidation rates. This finding supports the hypothesis that targeting DBI could be beneficial for managing obesity and related metabolic disorders .

Mechanism of Action

The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:

    Neuropeptide Y: Modulates anxiety and stress responses.

    Somatostatin: Inhibits the release of various neurotransmitters and hormones.

    Cholecystokinin: Involved in anxiety and pain modulation.

Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .

Biological Activity

The Diazepam Binding Inhibitor (DBI) is a multifunctional neuropeptide that plays a significant role in modulating GABAergic neurotransmission and has implications in various physiological and pathological processes. This article delves into the biological activity of the human DBI fragment, focusing on its mechanisms of action, effects on neurotransmission, and potential therapeutic applications.

Overview of Diazepam Binding Inhibitor (DBI)

DBI, originally identified as a peptide that displaces diazepam from its binding sites, is primarily involved in the modulation of GABA_A receptors. It functions as a negative allosteric modulator, influencing the efficacy of GABAergic signaling in the brain. The DBI peptide is processed into several fragments, with notable ones including octadecaneuropeptide (ODN) and triakontatetraneuropeptide (TTN), which retain biological activity and contribute to its multifaceted roles in the central nervous system (CNS) and peripheral tissues .

DBI interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission. Recent studies utilizing electrophysiological techniques have shown that DBI can inhibit GABA-evoked currents in certain receptor subtypes while enhancing them in others. This dual modulation suggests that DBI's effects are highly context-dependent, varying with receptor composition and brain region .

Table 1: Effects of DBI on GABA_A Receptors

Receptor SubtypeEffect of DBIReference
α3-containingWeak inhibition
α5-containingPositive modulation
GeneralNegative allosteric

Physiological Implications

DBI has been implicated in various physiological processes, including appetite regulation and neurogenesis. Research indicates that genetic or antibody-mediated neutralization of ACBP/DBI can lead to anorexigenic effects, reducing food intake and promoting lipolysis . Additionally, DBI expression levels have been shown to influence embryonic neurogenesis, highlighting its role beyond neurotransmission .

Clinical Relevance

Psychiatric Disorders : Elevated levels of DBI have been associated with major depression, suggesting a potential link between DBI activity and mood disorders. Studies have demonstrated that patients with major depression exhibit significantly higher concentrations of DBI in cerebrospinal fluid compared to healthy controls . This raises questions about the role of DBI in mood regulation and its potential as a therapeutic target.

Metabolic Effects : DBI also plays a role in metabolic regulation. Its fragments have been shown to inhibit glucose-induced insulin release from pancreatic islets, indicating a potential involvement in energy homeostasis . The relationship between DBI levels and metabolic disorders warrants further investigation.

Case Studies

  • Depression and DBI Levels : A study measuring CSF levels of DBI found significant elevations in patients diagnosed with major depression compared to matched controls, suggesting that alterations in DBI may contribute to the pathophysiology of depressive disorders .
  • Neurogenesis Regulation : In an experimental model assessing the impact of DBI on neurogenesis, it was found that varying expression levels of DBI influenced the differentiation of neural progenitor cells into excitatory neurons during embryonic development .

Q & A

Basic: What experimental methodologies are recommended for initial characterization of Diazepam Binding Inhibitor Fragment (DBI) in human tissue samples?

Methodological Answer:
Initial characterization should combine protein extraction protocols (e.g., immunoaffinity chromatography) with mass spectrometry to identify DBI fragments. Use quantitative PCR to assess DBI gene expression levels in target tissues. For functional assays, employ radioligand binding studies to evaluate DBI's interaction with GABAA receptors, referencing competitive displacement assays with diazepam . Validate findings using Western blotting or ELISA to quantify protein levels. Incorporate PICO framework (Population: human tissue; Intervention: DBI fragment isolation; Comparison: control tissues; Outcome: binding affinity/metabolic activity) to structure hypotheses .

Basic: How can researchers apply the FINER criteria to evaluate the feasibility of studying DBI's role in metabolic syndrome?

Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Assess sample availability (e.g., plasma banks from metabolic syndrome cohorts) and technical resources (e.g., lipidomics platforms).
  • Novelty : Focus on understudied DBI isoforms or post-translational modifications.
  • Ethical : Ensure compliance with bio-specimen use agreements (e.g., anonymized data handling per IRB protocols) .
  • Relevance : Link DBI's acyl-CoA binding function to lipid dysregulation in metabolic syndrome . Use multivariate regression models to correlate DBI levels with clinical parameters (e.g., BMI, insulin resistance) .

Advanced: What strategies are effective in resolving contradictory findings between DBI's intracellular metabolic roles and extracellular neuromodulatory functions?

Methodological Answer:
Address contradictions via compartment-specific knockout models (e.g., CRISPR-Cas9 targeting intracellular vs. secreted DBI) and spatial proteomics to track subcellular localization. Conduct dual-function assays : Measure fatty acid β-oxidation (intracellular) alongside GABAA receptor modulation (extracellular) in the same model system. Use meta-analysis to reconcile discrepancies across studies, emphasizing confounders like tissue-specific splicing variants or species differences (e.g., murine vs. human DBI) . Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Advanced: What advanced techniques are utilized to map the interaction between DBI fragments and GABAA receptor subtypes in different neurological conditions?

Methodological Answer:
Employ cryo-electron microscopy (cryo-EM) to resolve DBI-GABAA receptor complexes at near-atomic resolution. Use patch-clamp electrophysiology to assess functional outcomes (e.g., chloride ion flux) in neurons transfected with α/β/γ subunit variants. For disease contexts (e.g., epilepsy), integrate single-cell RNA sequencing to identify receptor subtype expression patterns in patient-derived neurons. Validate with competitive inhibition assays using synthetic DBI peptides . Cross-reference findings with GWAS databases to explore DBI polymorphisms linked to neurological disorders .

Ethical & Methodological: What considerations are critical when designing longitudinal studies involving DBI fragment analysis in human plasma?

Methodological Answer:

  • Participant Selection : Define inclusion criteria (e.g., age, comorbidities) and use stratified sampling to ensure diversity. Document recruitment sources (e.g., clinical databases) and consent processes .
  • Data Privacy : Implement de-identification protocols for biospecimens and restrict access via encrypted databases .
  • Analytical Rigor : Use longitudinal mixed-effects models to account for intra-individual variability. Include quality control replicates (e.g., spike-in controls for ELISA assays) .
  • Dissemination : Pre-register hypotheses to avoid bias and share raw data via repositories like Zenodo .

Advanced: How can researchers design models to simultaneously investigate DBI's metabolic and neuromodulatory functions?

Methodological Answer:
Develop 3D organoid cultures (e.g., hepatic-neuronal co-cultures) to study cross-talk between DBI's roles. Apply stable isotope tracing (e.g., <sup>13</sup>C-palmitate) to track lipid metabolism while monitoring GABAergic activity via calcium imaging . Use conditional knockout mice with tissue-specific DBI deletion (e.g., liver vs. brain) to dissect systemic effects. Analyze data using systems biology approaches (e.g., weighted gene co-expression networks) to identify shared pathways .

Basic: What bioinformatics tools are recommended for analyzing DBI gene variants and their clinical associations?

Methodological Answer:
Use Ensembl VEP or ANNOVAR to annotate DBI variants from whole-exome datasets. Cross-reference with gnomAD to assess allele frequencies and ClinVar for pathogenicity predictions. For association studies, apply PLINK or SNPTEST to link variants with phenotypes (e.g., plasma DBI levels in obesity cohorts). Visualize protein structure impacts with PyMOL or SWISS-MODEL . Validate computational findings via Sanger sequencing in subpopulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.